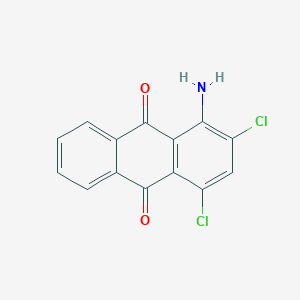
1-amino-2,4-dichloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-2,4-dichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of amino and dichloro substituents on the anthracenedione core, which can significantly influence its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,4-dichloroanthracene-9,10-dione typically involves the chlorination of 1-aminoanthraquinone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the desired compound. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-2,4-dichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-amino-2,4-dichloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-amino-2,4-dichloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms are particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Similar in structure but with a methyl group instead of chloro groups.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains bromine atoms instead of chlorine atoms.
1,4-Diamino-9,10-anthracenedione: Contains two amino groups instead of one.
Uniqueness
1-amino-2,4-dichloroanthracene-9,10-dione is unique due to the presence of both amino and dichloro substituents, which can significantly influence its reactivity and applications. The dichloro groups can enhance its electrophilic properties, making it more reactive in substitution reactions. Additionally, the combination of amino and chloro groups can impart unique biological activities, making it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
13432-32-1 |
|---|---|
Molekularformel |
C14H7Cl2NO2 |
Molekulargewicht |
292.1 g/mol |
IUPAC-Name |
1-amino-2,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 |
InChI-Schlüssel |
HVNFHSIIPHSECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Key on ui other cas no. |
13432-32-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















